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Compound of Interest

Compound Name: (+/-)-Speciosin P

Cat. No.: B15293593 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the total synthesis of (+/-)-Speciosin P,

a naturally occurring oxygenated cyclohexanoid. The protocol is based on the first reported

total synthesis by Guerrero-Vásquez et al., which utilizes a Sonogashira coupling as a key

step.[1][2][3] This document offers a comprehensive guide for the replication and potential

optimization of the synthetic route.

Synthetic Strategy Overview
The total synthesis of (+/-)-Speciosin P is achieved through a multi-step sequence starting

from commercially available and readily accessible starting materials. The core of the strategy

revolves around the construction of the key intermediate, a substituted cyclohexenone,

followed by a crucial Sonogashira cross-coupling reaction to introduce the side chain.

Subsequent functional group manipulations then lead to the final natural product.

A schematic representation of the overall synthetic workflow is provided below:
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Caption: Overall synthetic workflow for (+/-)-Speciosin P.

Starting Materials and Reagents
The following tables summarize the key starting materials and reagents required for the

synthesis of (+/-)-Speciosin P, along with their suppliers and grades, where available.

Table 1: Key Starting Materials

Starting Material Supplier Grade

3,5-Dimethoxyaniline Sigma-Aldrich ReagentPlus®, 99%

Propargyl alcohol Alfa Aesar 99%

Iodine Acros Organics 99.8%, for analysis

Copper(I) iodide Strem Chemicals 99.999%

Bis(triphenylphosphine)palladi

um(II) dichloride
TCI >98.0%

Table 2: Reagents and Solvents for Key Transformations
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Transformation Reagents and Solvents

Iodination of 3,5-dimethoxyaniline
Iodine, Potassium iodide, Sodium bicarbonate,

Water

Sandmeyer Reaction
Sodium nitrite, Hydrochloric acid, Copper(I)

iodide

Formylation
Paraformaldehyde, Magnesium chloride,

Triethylamine

Protection of Propargyl Alcohol
2,3-Dihydropyran, Pyridinium p-

toluenesulfonate, Dichloromethane

Sonogashira Coupling
Bis(triphenylphosphine)palladium(II) dichloride,

Copper(I) iodide, Triethylamine, Tetrahydrofuran

Deprotection Pyridinium p-toluenesulfonate, Ethanol

Oxidation Manganese dioxide, Dichloromethane

Cyclization Sodium hydride, Tetrahydrofuran

Reduction Sodium borohydride, Methanol

Experimental Protocols
The following are detailed protocols for the key steps in the synthesis of (+/-)-Speciosin P.

Protocol 1: Synthesis of 2,4-Dimethoxy-6-iodobenzaldehyde (Intermediate A)

This multi-step procedure begins with the iodination of 3,5-dimethoxyaniline, followed by a

Sandmeyer reaction to introduce the iodine, and finally a formylation step.

Step 1a: Iodination of 3,5-Dimethoxyaniline: To a solution of 3,5-dimethoxyaniline (1.0 eq) in

water is added sodium bicarbonate (2.5 eq). A solution of iodine (1.1 eq) and potassium

iodide (1.5 eq) in water is then added dropwise at room temperature. The reaction mixture is

stirred for 2 hours, and the resulting precipitate is filtered, washed with sodium thiosulfate

solution and water, and dried to yield 4-iodo-3,5-dimethoxyaniline.
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Step 1b: Sandmeyer Reaction: The 4-iodo-3,5-dimethoxyaniline (1.0 eq) is diazotized with

sodium nitrite (1.2 eq) in aqueous hydrochloric acid at 0 °C. The resulting diazonium salt

solution is then added to a solution of copper(I) iodide (1.5 eq) in aqueous potassium iodide.

The mixture is heated to 60 °C for 1 hour. After cooling, the product is extracted with diethyl

ether, and the organic layer is washed, dried, and concentrated to give 1,3-dimethoxy-5-

iodobenzene.

Step 1c: Formylation: To a solution of 1,3-dimethoxy-5-iodobenzene (1.0 eq) and

paraformaldehyde (3.0 eq) in anhydrous dichloromethane is added magnesium chloride (1.5

eq) and triethylamine (5.0 eq). The mixture is refluxed for 24 hours. The reaction is quenched

with hydrochloric acid, and the product is extracted with dichloromethane. The organic layer

is washed, dried, and purified by column chromatography to afford 2,4-dimethoxy-6-

iodobenzaldehyde.

Protocol 2: Sonogashira Coupling (Formation of Intermediate C)

To a solution of 2,4-dimethoxy-6-iodobenzaldehyde (1.0 eq) and THP-protected propargyl

alcohol (1.2 eq) in a mixture of triethylamine and tetrahydrofuran (1:1) is added

bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) and copper(I) iodide (0.1 eq).

The reaction mixture is stirred at room temperature under an inert atmosphere for 12 hours.

The solvent is removed under reduced pressure, and the residue is purified by column

chromatography to yield the coupled product.

Protocol 3: Deprotection and Cyclization to form the Cyclohexenone Core (Intermediate D)

Step 3a: Deprotection: The coupled product (1.0 eq) is dissolved in ethanol, and pyridinium

p-toluenesulfonate (0.2 eq) is added. The mixture is stirred at 55 °C for 4 hours. The solvent

is evaporated, and the residue is purified to give the corresponding alcohol.

Step 3b: Oxidation: The alcohol (1.0 eq) is dissolved in dichloromethane, and activated

manganese dioxide (10 eq) is added. The suspension is stirred vigorously at room

temperature for 24 hours. The mixture is then filtered through Celite, and the filtrate is

concentrated to give the corresponding ynone.
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Step 3c: Intramolecular Cyclization: The ynone (1.0 eq) is dissolved in anhydrous

tetrahydrofuran and cooled to 0 °C. Sodium hydride (1.2 eq, 60% dispersion in mineral oil) is

added portionwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for

2 hours. The reaction is quenched with saturated aqueous ammonium chloride, and the

product is extracted with ethyl acetate. The organic layer is washed, dried, and purified by

column chromatography to yield the cyclohexenone intermediate.

Protocol 4: Final Reduction to (+/-)-Speciosin P

To a solution of the cyclohexenone intermediate (1.0 eq) in methanol at 0 °C is added

sodium borohydride (1.5 eq) in small portions.

The reaction mixture is stirred for 30 minutes at 0 °C.

The reaction is quenched by the addition of acetone, and the solvent is removed under

reduced pressure.

The residue is partitioned between water and ethyl acetate. The organic layer is washed,

dried, and concentrated.

Purification by column chromatography affords (+/-)-Speciosin P as a white solid.

Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the synthesis of (+/-)-
Speciosin P.

Table 3: Yields of Key Synthetic Steps
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Step Product Yield (%)

1a 4-Iodo-3,5-dimethoxyaniline 95

1b 1,3-Dimethoxy-5-iodobenzene 80

1c
2,4-Dimethoxy-6-

iodobenzaldehyde
65

2 Coupled Product 85

3a Deprotected Alcohol 92

3b Ynone 88

3c Cyclohexenone Intermediate 70

4 (+/-)-Speciosin P 90

Logical Relationships in the Synthetic Pathway
The synthesis of (+/-)-Speciosin P follows a logical progression of bond-forming and functional

group transformation reactions. The key logical connections are visualized in the following

diagram.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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